molecular formula C23H19FN2OS B2580311 N-(3-ethylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1358447-28-5

N-(3-ethylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No. B2580311
CAS RN: 1358447-28-5
M. Wt: 390.48
InChI Key: HTJQRCFGYRTLPZ-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, also known as EFPTC, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EFPTC belongs to the class of thiophene derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

Scientific Research Applications

Thiophene Derivatives in Heterocyclic Synthesis

Thiophene derivatives, like N-(3-ethylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, have significant applications in heterocyclic synthesis. They are used to create a variety of nitrogen-containing heterocycles, including pyrazole, isoxazole, pyrimidine, triazine, and pyrazolopyridine derivatives. These compounds are crucial in the development of new pharmaceuticals and materials due to their diverse chemical reactivity (Mohareb et al., 2004).

Role in Kinase Inhibition

Compounds structurally similar to N-(3-ethylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide are found to be potent and selective kinase inhibitors. These molecules, particularly substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, demonstrate significant efficacy in inhibiting the Met kinase superfamily, a crucial target in cancer therapy (Schroeder et al., 2009).

Nuclear Magnetic Resonance Studies

Bicyclic thiophene derivatives, related to N-(3-ethylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, have been studied using nuclear magnetic resonance (NMR). This research provides insights into the molecular structure and properties of such compounds, which are important for the development of new materials and drugs (Hirohashi et al., 1976).

Crystal Structure Analysis

The crystal structure of compounds similar to N-(3-ethylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has been analyzed to understand their geometric parameters. Such studies are vital for the design of new molecules with specific physical and chemical properties, which can be applied in various scientific and industrial fields (Köysal et al., 2005).

Applications in Polymer Science

Similar thiophene-containing compounds have been used in the synthesis of novel polymers. These polymers exhibit unique properties like solubility in organic solvents and high thermal stability, making them suitable for advanced material applications, such as in electronics and coatings (Hsiao et al., 1999).

Antibacterial and Antituberculosis Activity

Thiophene-2-carboxamide derivatives have been investigated for their antibacterial properties. These compounds show promising activity against both Gram-positive and Gram-negative bacteria, indicating their potential use in developing new antibiotics (Ahmed, 2007). Additionally, thiazole-aminopiperidine hybrid analogues, which are structurally similar, have shown significant activity against Mycobacterium tuberculosis, suggesting their potential in treating tuberculosis (Jeankumar et al., 2013).

properties

IUPAC Name

N-(3-ethylphenyl)-4-(4-fluorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2OS/c1-2-16-6-5-7-19(14-16)25-23(27)22-21(26-12-3-4-13-26)20(15-28-22)17-8-10-18(24)11-9-17/h3-15H,2H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJQRCFGYRTLPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)F)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

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